molecular formula C18H19N3O3S B11440378 N,N-diethyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

N,N-diethyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11440378
M. Wt: 357.4 g/mol
InChI Key: MARNPLAAJKOEMV-UHFFFAOYSA-N
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Description

N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with diethylamine and other reagents under controlled conditions. For instance, a mixture of a thieno[2,3-d]pyrimidine derivative, anhydrous potassium carbonate, and diethylamine can be stirred in a solvent like dimethylformamide (DMF) for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction could produce reduced forms with different functional groups.

Scientific Research Applications

N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups.

    Pyrano[2,3-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with different ring systems.

Uniqueness

N,N-DIETHYL-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N,N-diethyl-5-methyl-2,4-dioxo-3-phenyl-1H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-4-20(5-2)17(23)14-11(3)13-15(25-14)19-18(24)21(16(13)22)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,24)

InChI Key

MARNPLAAJKOEMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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